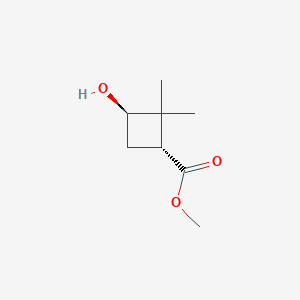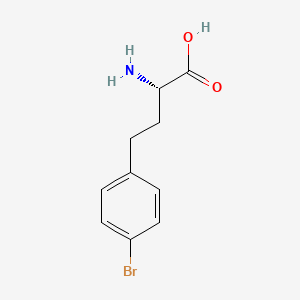
(S)-2-氨基-4-(4-溴苯基)丁酸
描述
Synthesis Analysis
Boronic acids, which are considered Lewis acids, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular formula of “(S)-2-Amino-4-(4-bromophenyl)butanoic acid” is C10H11BrO2 . Its average mass is 243.097 Da and its monoisotopic mass is 241.994232 Da .Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics . They have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .科学研究应用
Application Summary
“(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride” has been studied for its potential role in modulating glutamate receptors, which are essential for communication between neurons in the brain. It may act as a weak NMDA receptor antagonist, meaning it could potentially block the activity of a specific type of glutamate receptor.
Results or Outcomes
- Alzheimer’s disease : Research suggests that overstimulation of NMDA receptors may contribute to the progression of Alzheimer’s disease. “(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride” has been proposed as a potential tool for studying the role of NMDA receptors in this disease.
- Parkinson’s disease : Similar to Alzheimer’s disease, NMDA receptor dysfunction is also implicated in Parkinson’s disease. Studies suggest that “(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride” may be useful in investigating the potential of NMDA receptor antagonism for treating this condition.
Organic Synthesis
Application Summary
“4-(4-Bromophenyl)butanoic acid” is used in the large scale synthesis of enantiomerically pure "(S)-3-(4-Bromophenyl)butanoic Acid" . This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
Method of Application
The synthesis involves a series of reactions, including a Rhodium-catalyzed asymmetric 1,4-addition of boronic acid to an α,β-unsaturated ester . The resulting product is then hydrolyzed to yield "(S)-3-(4-Bromophenyl)butanoic Acid" .
Results or Outcomes
The procedure provides a practical method for the synthesis of “(S)-3-(4-Bromophenyl)butanoic Acid” on a large scale . The product can be obtained in high yield and excellent enantiomeric purity .
Organic Synthesis
Application Summary
“(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid” is used in the synthesis of various pharmaceuticals and biologically active compounds .
Results or Outcomes
The resulting products could potentially be used in a variety of applications, including drug development and biological research .
安全和危害
属性
IUPAC Name |
(2S)-2-amino-4-(4-bromophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLOOEYUDFTYNM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-4-(4-bromophenyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



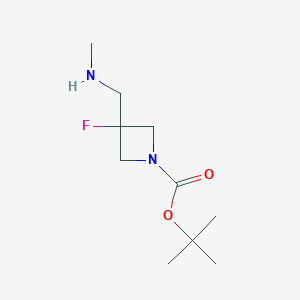
![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)
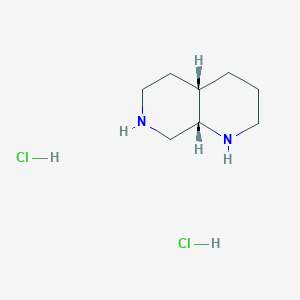

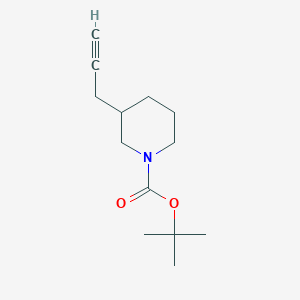
![Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1403506.png)
![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)
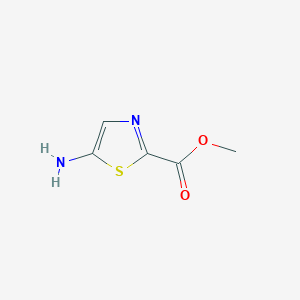
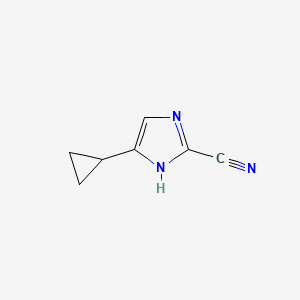
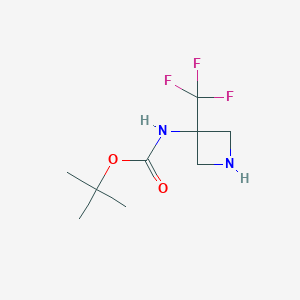

![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)
![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)
